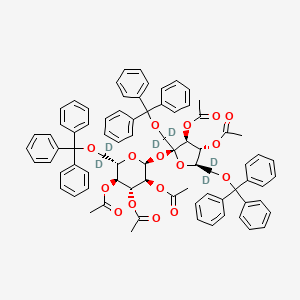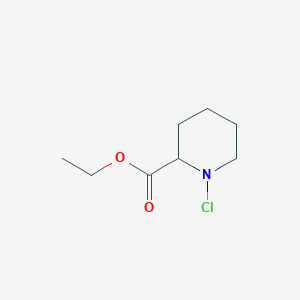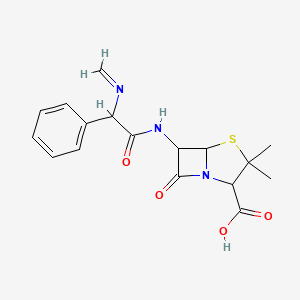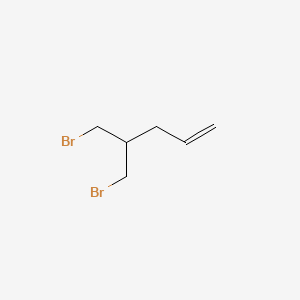
3-Methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral starting material to ensure the correct stereochemistry of the final product. The synthesis may involve protection and deprotection steps to manage the reactivity of the hydroxyl groups. Common reagents used in the synthesis include protecting groups like tert-butyldimethylsilyl (TBDMS) and deprotecting agents like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of a base like pyridine to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce various amines.
科学的研究の応用
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
- (2S)-3-Hydroxy-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)butanoic acid
- (2S)-3-(4-Hydroxyphenyl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)propanoic acid
Uniqueness
What sets (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid apart from similar compounds is its specific arrangement of functional groups, which can result in unique reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C9H19NO5 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
RDRWAVXWDDQLBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NCC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)









